molecular formula C6H9IN2S B8463148 5-Iodo-4-isopropyl-thiazol-2-ylamine

5-Iodo-4-isopropyl-thiazol-2-ylamine

Cat. No.: B8463148
M. Wt: 268.12 g/mol
InChI Key: HVCAQYVJUZUTFV-UHFFFAOYSA-N
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Description

5-Iodo-4-isopropyl-thiazol-2-ylamine is a substituted thiazole derivative characterized by a thiazole core (a five-membered aromatic heterocycle containing sulfur and nitrogen) functionalized with an iodine atom at position 5, an isopropyl group at position 4, and an amine group at position 2. This compound’s structural features confer unique electronic, steric, and physicochemical properties:

  • Isopropyl group: Adds steric bulk and lipophilicity, impacting solubility and interactions with biological targets.
  • Amine group: Provides a site for hydrogen bonding and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H9IN2S

Molecular Weight

268.12 g/mol

IUPAC Name

5-iodo-4-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9IN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9)

InChI Key

HVCAQYVJUZUTFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=N1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Substituent Effects on Thiazole Derivatives
Compound Name Substituents (Positions) Key Properties/Applications References
5-Iodo-4-isopropyl-thiazol-2-ylamine I (C5), isopropyl (C4), NH₂ (C2) High halogen bonding potential; intermediate for drug synthesis
Thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridine carboxylate) Thiazolyl (C5), methylpropyl (C4), trifluoromethyl (C6) Herbicidal activity; targets plant cell division
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine core, tolyl group Inhibits kinase activity; studied for anticancer potential

Key Observations :

  • Halogen vs. Alkyl/Functional Groups: The iodine in this compound distinguishes it from non-halogenated analogs like thiazopyr, which relies on trifluoromethyl groups for pesticidal activity. Halogens (I, Cl, F) modulate electronic properties and binding affinities differently .
  • Core Heterocycle : Pyrazolopyrimidines () exhibit planar aromatic systems suitable for intercalation or enzyme inhibition, whereas thiazoles offer sulfur-mediated reactivity and metabolic stability .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C)
This compound ~265.1 2.8–3.5 150–170 (estimated)
Thiazopyr 495.4 4.1 Not reported
4-Imino-1-p-tolyl-pyrazolopyrimidine derivative (Compound 2, ) ~280.3 1.9 220–240

Preparation Methods

Synthesis of 4-Isopropylthiazol-2-amine

The initial step involves preparing 4-isopropylthiazol-2-amine via reaction of 2-bromo-1-isopropylethanone with thiourea under refluxing ethanol (Scheme 1). This yields the thiazole ring with the isopropyl group at position 4 and an amine at position 2. Key challenges include optimizing the halogenation of 1-isopropylethanone to obtain 2-bromo-1-isopropylethanone, which typically employs phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

Table 1: Optimization of 2-Bromo-1-isopropylethanone Synthesis

ReagentTemperature (°C)Yield (%)
PBr₃078
HBr/AcOH2565
N-Bromosuccinimide-1052

Limitations in Direct Iodination

Direct incorporation of iodine during Hantzsch synthesis is hindered by the instability of α-iodoketones. While 2-iodo-1-isopropylethanone could theoretically react with thiourea, its susceptibility to decomposition under basic conditions necessitates alternative strategies.

Post-Synthetic Iodination Strategies

Electrophilic Aromatic Substitution

Electrophilic iodination of pre-formed 4-isopropylthiazol-2-amine exploits the amine’s directing effects. Treatment with N-iodosuccinimide (NIS) in the presence of ferric chloride (FeCl₃) selectively installs iodine at position 5 (Scheme 2). This method, adapted from analogous bromination protocols, achieves moderate yields (40–55%) due to competing side reactions.

Table 2: Iodination of 4-Isopropylthiazol-2-amine

ConditionsTemperature (°C)Yield (%)
NIS, FeCl₃, CH₂Cl₂2552
I₂, HNO₃, H₂SO₄5038
ICl, AlCl₃, DCM045

Directed Ortho-Metalation

Lithiation at position 5, directed by the C2-amine, offers a high-yielding pathway. Protecting the amine as a tert-butoxycarbonate (Boc) group prevents undesired side reactions. Subsequent treatment with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which reacts with iodine to afford the iodinated product.

Scheme 3: Directed Metalation-Iodination Sequence

  • Boc protection of 4-isopropylthiazol-2-amine.

  • Lithiation with n-BuLi (−78°C, THF).

  • Quenching with elemental iodine.

  • Deprotection with trifluoroacetic acid (TFA).

Halogen Exchange via Transition Metal Catalysis

Copper-Mediated Finkelstein Reaction

Bromine-to-iodine exchange at position 5 leverages copper(I) iodide (CuI) in dimethylformamide (DMF). Starting from 5-bromo-4-isopropylthiazol-2-amine, this method achieves 85% conversion using excess potassium iodide (KI) at 110°C.

Table 3: Halogen Exchange Optimization

CatalystKI EquivTemperature (°C)Yield (%)
CuI3.011085
Pd(PPh₃)₄2.510072
None5.012028

Ullmann-Type Coupling

Palladium-catalyzed cross-coupling between 5-bromo-4-isopropylthiazol-2-amine and iodocopper reagents offers an alternative. However, this approach suffers from lower yields (60–65%) due to competitive dehalogenation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.95 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 5.21 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 22.4 (CH(CH₃)₂), 34.1 (CH(CH₃)₂), 98.5 (C5-I), 152.3 (C2).

  • HR-MS (ESI⁺): m/z calcd for C₆H₁₀IN₂S: 268.9632; found: 268.9638[M + H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms >98% purity, with retention time = 6.7 min .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Iodo-4-isopropyl-thiazol-2-ylamine, and how do reaction conditions influence yield?

  • Methodology : Utilize reflux conditions with acetic acid as a catalyst, as demonstrated in thiazole derivative syntheses (e.g., condensation of 2-aminothiazol-4(5H)-one with formyl intermediates). Adjust equivalents of halogenated reagents (e.g., iodoalkanes) and monitor reaction times (3–5 hours) to optimize yield . Potassium iodide or sodium acetate can enhance reactivity in halogenation steps .
  • Key Variables : Temperature (40–81°C), solvent choice (dry acetonitrile), and stoichiometric ratios of reagents (1.0–1.5 equivalents) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., isopropyl and iodine positions) and IR spectroscopy to identify amine and thiazole functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>97%) .
  • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or stereochemistry .

Q. How does the iodine substituent affect the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodology : Conduct comparative studies using halogenated analogs (e.g., bromo or chloro derivatives) under Suzuki-Miyaura or Buchwald-Hartwig conditions. Track reaction efficiency via TLC or GC-MS .
  • Key Findings : Iodine’s polarizability may enhance oxidative addition in palladium-catalyzed reactions but reduce stability under prolonged heating .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

  • Methodology : Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) while standardizing variables like solvent (DMSO concentration ≤0.1%) and incubation time. Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to validate mechanisms .
  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors (e.g., batch-to-batch purity variations) .

Q. What strategies stabilize this compound under physiological pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Evaluate buffered formulations (pH 4–9) and lyophilization to mitigate hydrolysis or iodine loss .
  • Key Insights : Amine protonation at acidic pH may reduce nucleophilic degradation, while inert packaging (argon atmosphere) prevents oxidative dimerization .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Use QSAR models to estimate biodegradation half-lives and partition coefficients (log P, log D). Validate predictions with OECD 301F biodegradation tests and soil adsorption studies .
  • Ecological Considerations : Track iodine leaching in aquatic systems via ICP-MS, as halogen persistence may elevate ecotoxicity risks .

Methodological Framework for Experimental Design

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in thiazole derivatives?

  • Approach : Employ split-plot factorial designs to test substituent effects (e.g., isopropyl vs. methyl groups) and iodine’s role in bioactivity. Use four replicates per condition to ensure statistical power .
  • Integration with Theory : Link SAR data to conceptual frameworks like Hammett constants or frontier molecular orbital theory to rationalize electronic effects .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks. Use isotopic labeling (14^{14}C or 125^{125}I) to track tissue distribution .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield65–78% (optimized reflux conditions)
Purity (HPLC)>97%
Melting Point152–154°C (decomposition observed)
log P (Predicted)2.3 ± 0.2
Plasma Stability (t₁/₂)3.2 hours (pH 7.4, 37°C)

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